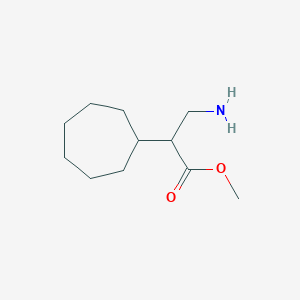

Methyl 3-amino-2-cycloheptylpropanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-2-cycloheptylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)10(8-12)9-6-4-2-3-5-7-9/h9-10H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZYZQVGVNNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Profiling, Synthesis, and Applications of Methyl 3-amino-2-cycloheptylpropanoate

Executive Summary

The development of novel peptidomimetics and central nervous system (CNS) therapeutics relies heavily on the structural diversity of unnatural amino acids. Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized aliphatic β-amino acid ester. Featuring a sterically demanding cycloheptyl ring adjacent to a β-amino ester backbone, this molecule serves as a critical scaffold in the synthesis of gabapentinoids and dipeptidyl peptidase-IV (DPP-4) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and pharmacological relevance.

Structural Chemistry & Physicochemical Profiling

Methyl 3-amino-2-cycloheptylpropanoate (CAS: 1379336-67-0)[1] is the methyl ester derivative of 3-amino-2-cycloheptylpropanoic acid (CAS: 1378841-48-5)[2]. The presence of the cycloheptyl ring introduces significant steric bulk and lipophilicity compared to smaller cycloalkyl analogues (e.g., the cyclohexyl ring in gabapentin). This structural modification is strategically used in medicinal chemistry to alter the pharmacokinetic profile of a drug, specifically enhancing blood-brain barrier (BBB) penetration and modulating target residence time.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for the target ester and its parent acid, providing a baseline for formulation and analytical tracking.

| Property | Value |

| Compound Name | Methyl 3-amino-2-cycloheptylpropanoate |

| CAS Registry Number | 1379336-67-0 |

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.30 g/mol |

| Parent Acid CAS | 1378841-48-5 |

| Parent Acid MW | 185.26 g/mol |

| Predicted CLogP | ~1.2 - 1.5 (Ester) / -0.154 (Parent Acid) |

| Structural Class | Aliphatic β-Amino Acid Ester |

Synthetic Methodology & Catalytic Mechanisms

The synthesis of enantiomerically pure β-amino acids is historically challenging. Classical optical resolution via diastereomeric salt formation is fundamentally limited to a maximum theoretical yield of 50%, requiring costly recycling of the undesired enantiomer[3]. To circumvent this, state-of-the-art industrial synthesis employs enantioselective asymmetric hydrogenation of an amine-unprotected prochiral β-amino acrylic acid derivative[4].

By utilizing a transition metal precursor (such as Rhodium) complexed with a chiral ferrocenyl diphosphine ligand, the catalyst creates a sterically restricted chiral pocket. This dictates the facial selectivity of hydride transfer to the olefinic double bond, yielding the desired enantiomer with high enantiomeric excess (ee)[4].

Synthetic workflow for Methyl 3-amino-2-cycloheptylpropanoate via asymmetric hydrogenation.

Protocol: Enantioselective Asymmetric Hydrogenation

-

Objective: Synthesize enantiomerically pure 3-amino-2-cycloheptylpropanoic acid.

-

Step 1: Substrate Preparation. Dissolve the prochiral β-amino acrylic acid derivative (10 mmol) in 50 mL of thoroughly degassed anhydrous methanol.

-

Step 2: Catalyst Activation. In an inert glovebox environment, prepare a catalytic solution of bis(1,5-cyclooctadiene)rhodium(I) chloride dimer [Rh(cod)Cl]2 (0.1 mol%) and a chiral ferrocenyl diphosphine ligand (0.11 mol%). Causality: The slight excess of ligand ensures complete complexation of the Rhodium center, preventing the formation of non-selective, achiral active species.

-

Step 3: Hydrogenation. Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 90 psi and heat to 50 °C for 24 hours under vigorous stirring.

-

Validation Checkpoint: Filter the crude mixture through a Celite pad. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% enantiomeric excess (ee) prior to downstream esterification.

Protocol: Esterification via Acyl Chloride Intermediate

Direct acid-catalyzed Fischer esterification of β-amino acids often suffers from poor yields due to the zwitterionic nature of the substrate and the competing side reaction of intramolecular cyclization (β-lactam formation). The following protocol utilizes thionyl chloride to bypass these issues.

-

Step 1: Reagent Suspension. Suspend the enantiopure 3-amino-2-cycloheptylpropanoic acid (5 mmol) in anhydrous methanol (25 mL) in a flame-dried round-bottom flask under argon.

-

Step 2: In Situ Activation. Cool the flask to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 7.5 mmol) dropwise over 15 minutes. Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ, which protonates the amine (preventing nucleophilic attack and β-lactam formation). Simultaneously, SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by methanol to form the ester.

-

Step 3: Reflux. Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

-

Step 4: Isolation. Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate Methyl 3-amino-2-cycloheptylpropanoate as a stable hydrochloride salt.

-

Validation Checkpoint: Perform FT-IR analysis. The self-validating success of this protocol is confirmed by the complete disappearance of the broad carboxylic O-H stretch (~3300-2500 cm⁻¹) and the emergence of a sharp, intense ester carbonyl (C=O) stretch at ~1740 cm⁻¹.

Pharmacological Relevance & Target Modulation

β-amino acids are highly resistant to enzymatic degradation by mammalian proteases, making them ideal pharmacophores for oral drugs. The cycloheptyl derivative specifically mimics the structural topology required to interact with two major therapeutic targets:

-

Voltage-Gated Calcium Channels (VGCC) α2δ Subunit: Similar to gabapentin and pregabalin, cycloalkyl β-amino acids bind to the α2δ subunit in the CNS. The larger cycloheptyl ring increases the lipophilic surface area, potentially enhancing binding affinity and altering the channel's trafficking to the plasma membrane. This reduces presynaptic calcium influx and subsequent excitatory neurotransmitter release (e.g., glutamate).

-

Dipeptidyl Peptidase-IV (DPP-4): β-amino acid derivatives are the core structural motif in gliptins (e.g., sitagliptin)[3]. The amine group occupies the S1 pocket of the enzyme, while the cycloheptyl ester can be further functionalized to interact with the S2 extensive pocket, preventing the degradation of incretin hormones like GLP-1.

Pharmacological mechanism of cycloheptyl β-amino acid derivatives in CNS and metabolic pathways.

Analytical Validation & Quality Control

To ensure the integrity of Methyl 3-amino-2-cycloheptylpropanoate for downstream pharmaceutical synthesis, the following analytical suite must be executed:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the methoxy group (-OCH₃) at approximately δ 3.65 ppm. The β-proton adjacent to the primary amine should appear as a complex multiplet due to coupling with the diastereotopic α-protons and the cycloheptyl methine proton.

-

LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 200.3.

-

Chiral Purity: If synthesized as a specific enantiomer, chiral HPLC must be utilized against a racemic standard to ensure no racemization occurred during the highly acidic thionyl chloride esterification step.

References

- EnamineStore. "3-amino-2-cycloheptylpropanoic acid. Product Details." enaminestore.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTOx4syPeJSA-wVsVPWJ_4wyqgjnrnryJJoOiLsPcu4pXnvfOycnxlSE_Y7B5r4TVVBVzrBZSWr94LE_mFNG_-XUWvRycK5DdAU4PLL0us4HkJ-KK0TyJJihE1rG7AInfM-OIkfRZ9J_xKcAY=]

- Aaron Chemicals. "Methyl 3-amino-2-cycloheptylpropanoate (1379336-67-0)." aaronchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEedeoelk54PZbbcLcSqFBZ19_B1jjf-1EJ3-B7h6gkjq5fD55xNJHZYZ7vCfAmKNhm5yX7zvUVKmNd5IxS-Dvw5IIetWuufBuEABf4BsvxnF6pnhQTzoG8Ghr9]

- Google Patents. "WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation." google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3p-G_YRaTdoaqowg7HCHZy-6864aCB1h5E_pvnkQU0-1o8p_RSjSdg0UCwEm8hK4j75V8tOJLG8uhP2tVkpME8vjXCaArYxxmL-ncHwuva4NYImpFW6kmr9OyLeyNOLSSp5_b0LR0TekiJVJakw==]

- ResearchGate. "US Patent Application 2008/0058522 (Merck & Company) - Process for preparation of enatiomerically enriched beta-amino acid." researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNCC25xBPuoY_txSBw_i8Njiw-ie_8fX8BQ22B7-RqH8Op22LnYaR48XB3UrFpzRHSBD6DnThUZR4wZatbN081EwsGlcVvFZ16CVJIDFH12nP7MXdYEoUX3AGClj17XXkazCD99Zwgk_tZ71R_siWY2xip1y2eoBf-0Q4qc6qrhcXXjd5AwJCpVIIeSF_Rgd6rITCoI5oMe8dSe8UhLL1PGakMkWPx-h-2ViLS_Mq0bcyB12gWy2IIb1_o_3DGAvzXsT5h83K9nkqzblZoeHLYJH3ci2tu5oGBttL5AeXHzqm4YZJ1WyvkOYbnt4_YklwK61UdHhyOnMLWPc_FE2mozNB_0B-MPefW6HjHLjfhv4pMIfjZgwyW0g4_YnUzZDbmCBVTei2WIus42kn3Cf_7WwuJaLN0sBcmJF1q3Gs2cl6OidXj]

Sources

A Deep Dive into the Pharmacokinetic Profile of Methyl 3-amino-2-cycloheptylpropanoate Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Charting the Course for Novel Therapeutics

In the landscape of modern drug discovery, the journey of a promising molecule from the bench to the bedside is governed by a profound understanding of its interaction with the biological system. Among the myriad of chemical scaffolds, methyl 3-amino-2-cycloheptylpropanoate derivatives have emerged as a class of compounds with significant therapeutic potential, warranting a thorough investigation of their pharmacokinetic profiles. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of these novel chemical entities. We will delve into the causality behind experimental choices, championing a self-validating system of protocols to ensure scientific integrity and accelerate the path to clinical candidacy.

Section 1: The Molecular Landscape - Understanding the Core Structure

The methyl 3-amino-2-cycloheptylpropanoate scaffold presents a unique combination of a lipophilic cycloheptyl group, an amino moiety, and a methyl ester. This structural amalgamation dictates its physicochemical properties, which in turn influence its pharmacokinetic behavior. The cycloheptyl ring enhances lipophilicity, potentially favoring membrane permeability and distribution into tissues. The amino group, a common feature in many pharmaceuticals, can exist in a protonated state, influencing solubility and interactions with transporters and metabolizing enzymes. The methyl ester is a potential site for enzymatic hydrolysis, a crucial metabolic pathway that can significantly impact the compound's half-life and activity.

Section 2: Unraveling the ADME Profile: A Pillar of Preclinical Development

A comprehensive understanding of a drug candidate's ADME profile is fundamental to evaluating its therapeutic potential.[1][2] This section will explore the key pharmacokinetic parameters and the experimental systems used to assess them.

Absorption: The Gateway to Systemic Circulation

The journey begins with absorption, the process by which the drug enters the bloodstream. For orally administered methyl 3-amino-2-cycloheptylpropanoate derivatives, this involves traversing the gastrointestinal tract.

Key Considerations:

-

Lipophilicity and Permeability: The cycloheptyl group is expected to confer moderate to high lipophilicity, which generally favors passive diffusion across the intestinal epithelium.

-

Role of Transporters: The amino group may be a substrate for various uptake and efflux transporters, such as those from the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) families, which can significantly modulate oral bioavailability.

-

First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it may undergo significant metabolism before reaching systemic circulation. The ester and amino functionalities are potential sites for first-pass metabolism.

Distribution: Reaching the Target

Once in the bloodstream, the drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and affinity for specific tissues.

Key Parameters:

-

Volume of Distribution (Vd): This parameter provides an indication of the extent to which a drug distributes into tissues. A large Vd suggests extensive tissue distribution.

Metabolism: The Biotransformation Cascade

Metabolism is the enzymatic conversion of a drug into other chemical species, known as metabolites. This process, primarily occurring in the liver, plays a critical role in drug clearance and can lead to the formation of active or inactive metabolites.[4]

Predicted Metabolic Pathways for Methyl 3-amino-2-cycloheptylpropanoate Derivatives:

-

Ester Hydrolysis: The methyl ester is a prime target for carboxylesterases, leading to the formation of the corresponding carboxylic acid. This is often a rapid and efficient metabolic pathway.

-

Oxidation: The cycloheptyl ring and the carbon atoms adjacent to the amino group are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[5]

-

Conjugation: The amino group and any hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.[4]

Excretion: The Final Exit

The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or the liver (bile and feces).

Key Excretion Routes:

-

Renal Excretion: Water-soluble metabolites are typically excreted in the urine. The parent compound may also be renally cleared if it has sufficient polarity.

-

Biliary Excretion: Larger metabolites and some parent drugs can be actively transported into the bile and eliminated in the feces. Enterohepatic recirculation, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, can prolong its duration of action.[6]

Section 3: The Scientist's Toolkit: Methodologies for Pharmacokinetic Characterization

A robust pharmacokinetic assessment relies on a combination of in vitro and in vivo studies. These studies provide crucial data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[7]

In Vitro ADME Assays: The Initial Screening Cascade

In vitro assays are essential for early-stage drug discovery, providing a high-throughput and cost-effective means to evaluate the metabolic stability and potential for drug-drug interactions.[4]

3.1.1. Metabolic Stability Assessment

-

Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are a valuable tool for assessing Phase I metabolic stability.[4]

-

Hepatocytes: As the primary cell type in the liver, hepatocytes contain the full complement of drug-metabolizing enzymes and transporters, offering a more comprehensive model for both Phase I and Phase II metabolism.[2][8]

Table 1: Representative In Vitro Metabolic Stability Data

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Derivative A | Human Liver Microsomes | 45 | 15.4 |

| Derivative B | Human Liver Microsomes | > 120 | < 5.8 |

| Derivative A | Cryopreserved Human Hepatocytes | 30 | 23.1 |

| Derivative B | Cryopreserved Human Hepatocytes | 95 | 7.3 |

3.1.2. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching the Reaction: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Bioanalysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Diagram 1: In Vitro Metabolic Stability Workflow

Caption: Workflow for assessing in vitro metabolic stability.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models are critical for determining the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.[1][7][9]

3.2.1. Study Design and Execution

-

Animal Models: Rodents (mice and rats) are commonly used for initial pharmacokinetic screening, while non-rodent species (dogs or non-human primates) may be used for more definitive studies.[7][9]

-

Dosing Routes: The compound is typically administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.[9]

-

Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.

-

Bioanalysis: Plasma concentrations of the parent drug and major metabolites are quantified using a validated bioanalytical method.

3.2.2. Key Pharmacokinetic Parameters from In Vivo Studies

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

-

Area Under the Curve (AUC): The total drug exposure over time.

-

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| CL (mL/min/kg) | 25 | - |

| Vd (L/kg) | 2.5 | - |

| t½ (h) | 1.2 | 2.5 |

| AUC (ng*h/mL) | 667 | 1250 |

| Cmax (ng/mL) | - | 450 |

| Tmax (h) | - | 0.5 |

| Bioavailability (F%) | - | 30% |

Diagram 2: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a typical in vivo pharmacokinetic study.

Section 4: The Analytical Cornerstone: Bioanalytical Method Development

Accurate and reliable quantification of methyl 3-amino-2-cycloheptylpropanoate derivatives in biological matrices is paramount for generating high-quality pharmacokinetic data.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10]

4.1. Method Development Considerations

-

Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method is required to remove interferences and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed to separate the analyte from endogenous components. Given the polar nature of the amino group, derivatization may be necessary to improve retention and chromatographic peak shape.[11]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity for quantification. The method relies on monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

4.2. Experimental Protocol: LC-MS/MS Bioanalytical Method

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: UPLC system.[1]

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: MRM of specific transitions for the analyte and internal standard.

-

Section 5: Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)

Data from in vitro studies can be used to predict human pharmacokinetic parameters through a process called in vitro-in vivo extrapolation (IVIVE). This approach is valuable for early-stage decision-making and for guiding the design of first-in-human studies.

Key IVIVE Concepts:

-

Well-Stirred Model: A commonly used model to predict hepatic clearance from in vitro intrinsic clearance data.

-

Scaling Factors: Physiological and biochemical scaling factors are used to extrapolate in vitro data to the in vivo situation.

Conclusion: A Forward-Looking Perspective

The successful development of methyl 3-amino-2-cycloheptylpropanoate derivatives as therapeutic agents hinges on a thorough and systematic evaluation of their pharmacokinetic properties. This guide has provided a comprehensive framework for undertaking such an investigation, from initial in vitro screening to definitive in vivo studies. By embracing the principles of scientific integrity and leveraging state-of-the-art methodologies, researchers can confidently navigate the complexities of drug metabolism and pharmacokinetics, ultimately accelerating the delivery of novel medicines to patients in need.

References

- A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS.

- in vivo Pharmacokinetic & Pharmacodynamic Studies.

- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.

- Regulated Preclinical and Clinical Bioanalysis. Inotiv.

- In Vivo PK Studies.

- Understanding Post-Thawing Metabolic Shift in Primary Hep

- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI.

- Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.

- Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. PubMed.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)

- Comutagenesis-III.

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 5. Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. vimta.com [vimta.com]

- 10. inotiv.com [inotiv.com]

- 11. lcms.cz [lcms.cz]

Biological activity of cycloheptyl-substituted beta-amino acid esters

Biological Activity and Structural Dynamics of Cycloheptyl-Substituted β -Amino Acid Esters: A Technical Guide for Drug Development

Executive Summary

The integration of non-proteinogenic amino acids into therapeutic pipelines has revolutionized the development of peptidomimetics. Among these, alicyclic β -amino acids represent a highly specialized class of building blocks capable of inducing predictable, highly stable secondary structures . While 5- and 6-membered rings (cyclopentyl and cyclohexyl) have been extensively studied, the 7-membered cycloheptyl-substituted β -amino acid esters offer a unique balance of steric bulk and ring-flipping flexibility. This technical guide explores the mechanistic causality behind their biological activity, details their pharmacological profiles, and provides a self-validating experimental framework for their synthesis and evaluation.

Mechanistic Grounding: Conformational Control & Esterification Dynamics

The Cycloheptyl Advantage: 12/10-Helical Foldamers

The biological efficacy of a peptidomimetic is intrinsically linked to its three-dimensional conformation. Unconstrained linear peptides suffer from rapid proteolytic degradation and poor target affinity due to high entropic penalties upon binding. Introducing a cycloheptyl ring across the C α -C β bond of a β -amino acid (e.g., cis-2-aminocycloheptanecarboxylic acid, ACHpC) severely restricts the ϕ and ψ dihedral angles.

Unlike the rigid cyclohexane ring, the cycloheptane moiety possesses dynamic ring-flipping behavior that allows the resulting peptide to adopt a highly stable, non-traditional 12/10-helix . This specific helical architecture projects side chains in a precise spatial arrangement, mimicking the α -helix of native proteins but with absolute resistance to native proteases .

The Role of Esterification

Why utilize the ester derivative rather than the free acid? The esterification of the β -amino acid serves a dual purpose:

-

Synthetic Causality: During Solid-Phase Peptide Synthesis (SPPS), alkyl esters (e.g., ethyl or tert-butyl) prevent premature zwitterion formation and unwanted side reactions, ensuring high-yield coupling.

-

Pharmacokinetic Causality: In in vivo applications, esterification acts as a prodrug strategy. Masking the polar carboxylate group increases the molecule's lipophilicity (LogP), facilitating passive diffusion across the blood-brain barrier (BBB) or bacterial lipid bilayers. Once intracellular, endogenous esterases hydrolyze the ester, trapping the active pharmacophore inside the target cell.

Conformational folding pathway driven by cycloheptyl β-amino acid incorporation.

Pharmacological Profiles & Target Interactions

Cycloheptyl-substituted β -amino acid esters exhibit diverse biological activities depending on the sequence context into which they are incorporated.

-

Antimicrobial & Antifungal Activity: By forming amphipathic 12/10-helices, these compounds selectively target and disrupt the negatively charged lipid bilayers of bacterial and fungal cells, acting as potent antimicrobial agents without exhibiting hemolytic toxicity to mammalian cells .

-

CNS & Opioid Receptor Modulation: Substitution of native residues (e.g., Proline) with alicyclic β -amino acids in endomorphin analogues forces the peptide into a compact, folded structure. This drastically increases binding potency and efficacy at the μ -opioid receptor, offering potent analgesic properties with heightened proteolytic stability .

-

Integrin Antagonism: Cycloheptyl β -amino acid derivatives are utilized as antagonists for integrin receptors (e.g., α 5 β 1), which are critical in mediating pathological angiogenesis and fibrosis in tumor progression .

Quantitative Data Summary

The following table synthesizes the comparative biological activities of alicyclic β -amino acid derivatives based on ring size and target interaction:

| Compound Class | Ring Size | Primary Biological Target | Observed Activity (Quantitative Proxy) | Mechanism of Action |

| Cyclopentyl β -ester | 5-Membered | Fungal Cell Membranes | MIC ≈ 8-16 µg/mL | Amphipathic membrane disruption |

| Cyclohexyl β -ester | 6-Membered | μ -Opioid Receptor | IC 50 ≈ 0.5-2.0 nM | Receptor agonism (Compact folding) |

| Cycloheptyl β -ester | 7-Membered | Bacterial Membranes | MIC ≈ 4-8 µg/mL | 12/10-helical pore formation |

| Cycloheptyl β -ester | 7-Membered | Integrin Receptors | K i ≈ 10-50 nM | Antagonism via steric blockade |

Self-Validating Experimental Protocol: Synthesis & Conformational Assays

To ensure scientific integrity, the following methodology outlines a self-validating system for the synthesis, coupling, and structural verification of cycloheptyl β -amino acid esters.

Phase 1: Enantioselective Synthesis & Esterification

Causality: Chemical asymmetric synthesis of 7-membered rings often yields poor enantiomeric excess (ee) due to ring flexibility. We employ an enzymatic kinetic resolution to guarantee >99% ee, which is non-negotiable for stereospecific biological receptors .

-

β -Lactam Formation: React cycloheptene with chlorosulfonyl isocyanate to yield the racemic cycloheptane-fused β -lactam.

-

Enzymatic Resolution: Introduce Lipase PS (from Burkholderia cepacia) in diisopropyl ether (45°C) with 0.5 equiv H 2 O. The enzyme selectively hydrolyzes one enantiomer. Isolate the unreacted (1S, 2R)- β -lactam.

-

Ring-Opening Esterification: Treat the enantiopure lactam with anhydrous ethanol and catalytic HCl.

-

Validation Check: Analyze via Chiral HPLC. The presence of a single peak confirms >99% ee of the cis-2-aminocycloheptanecarboxylic acid ethyl ester.

-

Phase 2: Peptide Coupling (SPPS)

-

Coupling: Couple the esterified monomer to the growing peptide chain using HBTU/DIPEA chemistry.

-

Self-Validation (Kaiser Test): The steric bulk of the 7-membered ring drastically slows coupling kinetics. Perform a Kaiser test post-coupling. A positive result (blue color) indicates incomplete coupling, triggering an automatic double-coupling cycle. A negative result (yellow) validates structural completion.

Phase 3: Conformational Validation via CD Spectroscopy

Causality: Before biological assays, the 12/10-helical foldamer structure must be physically verified. Circular Dichroism (CD) spectroscopy provides rapid, macroscopic validation of secondary structure.

-

Preparation: Dissolve the purified peptide in methanol at 0.1 mM concentration.

-

Measurement: Scan from 190 nm to 260 nm at 25°C.

-

Validation: A successful 12/10-helix will exhibit a characteristic CD signature: a minimum at ~205 nm and a maximum at ~220 nm.

-

Control: Run a linear β -alanine analog in parallel. It must show a random coil signature (minimum at ~195 nm), proving the cycloheptyl ring is the sole driver of the helical fold.

-

Step-by-step experimental workflow for synthesizing and validating β-amino acid esters.

Conclusion

Cycloheptyl-substituted β -amino acid esters are not mere structural curiosities; they are precision-engineered tools for controlling peptide folding dynamics. By leveraging their unique steric constraints to force 12/10-helical conformations, drug development professionals can design peptidomimetics that bypass traditional proteolytic degradation while achieving high-affinity target engagement. The self-validating protocols outlined herein ensure that the transition from synthetic chemistry to biological application remains rigorous, reproducible, and mechanistically sound.

References

-

Title: Alicyclic Beta-Amino Acids in Medicinal Chemistry | Source: PubMed / Amino Acids | URL: [Link]

-

Title: New endomorphin analogues containing alicyclic beta-amino acids: influence on bioactive conformation and pharmacological profile | Source: PubMed / Journal of Medicinal Chemistry | URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Source: ACS Publications / Journal of Medicinal Chemistry | URL: [Link]

-

Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method | Source: ChemRxiv | URL: [Link]

- Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists | Source: Google Patents | URL

-

Title: An improved synthesis of enantiopure β-amino acids | Source: ResearchGate | URL: [Link]

Application Note: Step-by-Step Asymmetric Synthesis of Methyl 3-amino-2-cycloheptylpropanoate via Si-ACDC

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly scalable, self-validating, and stereoselective protocol for the synthesis of Methyl 3-amino-2-cycloheptylpropanoate, a critical β2 -amino acid derivative used in peptidomimetic and foldamer drug discovery.

Strategic Rationale & Mechanistic Overview

β2 -amino acids are highly sought-after building blocks in medicinal chemistry due to their ability to impart proteolytic stability and unique secondary structures to peptide therapeutics[1]. Traditional syntheses of these scaffolds often rely on stoichiometric chiral auxiliaries (e.g., [2]), which require multi-step attachment and harsh cleavage conditions.

To overcome these limitations, this protocol employs a cutting-edge Silylium-based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) approach, pioneered by [3]. By utilizing a highly confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst, we can achieve direct, one-pot asymmetric aminomethylation of a bis-silyl ketene acetal (bis-SKA) derived from cycloheptylacetic acid.

The reaction utilizes N,N -bis(trimethylsilyl)methoxymethylamine as a traceless electrophile precursor[4]. The IDPi catalyst generates a chiral silylium ion pair that activates the ether, forming a highly reactive, spatially confined methylene iminium ion. The bis-SKA nucleophile attacks this intermediate with exceptional facial selectivity. A subsequent hydrolytic workup directly yields the unprotected β2 -amino acid, which is then esterified to the target methyl ester[5].

Reaction Pathway & Catalytic Cycle

Si-ACDC catalytic cycle for the asymmetric synthesis of Methyl 3-amino-2-cycloheptylpropanoate.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and stoichiometric parameters for the four-step workflow.

| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1. bis-SKA Formation | LDA (2.2 eq), TMS-Cl (2.5 eq), THF | -78 to 25 | 4 | >95 | N/A |

| 2. Si-ACDC Aminomethylation | IDPi (3 mol%), Toluene | -40 | 24 | 85-95 | >95 |

| 3. Hydrolytic Workup | H₂O / Dilute HCl | 25 | 1 | >95 | >95 |

| 4. Esterification | SOCl₂ (2.0 eq), MeOH | 0 to 65 | 12 | 90-95 | >95 |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Cycloheptylacetic Acid bis-SKA

Causality: Carboxylic acids are notoriously difficult to enolize catalytically. Pre-activation into a bis-silyl ketene acetal (bis-SKA) provides the necessary nucleophilicity to drive the subsequent carbon-carbon bond formation without requiring harsh basic conditions during the asymmetric step.

-

Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (0.5 M) and diisopropylamine (2.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

-

Substrate Addition: Dissolve cycloheptylacetic acid (1.0 equiv) in a minimal amount of dry THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enediolate.

-

Silylation: Add freshly distilled trimethylsilyl chloride (TMS-Cl, 2.5 equiv) dropwise. Remove the cooling bath, allow the reaction to warm to room temperature (25 °C), and stir for 3 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Precipitate the LiCl salts using dry hexane, filter the suspension strictly under argon, and concentrate the filtrate to yield the bis-SKA as a colorless oil. Self-Validation Checkpoint: Analyze the crude bis-SKA via ¹H NMR (in C₆D₆). The disappearance of the two α -protons and the appearance of a single vinylic proton confirms successful enolization. Crucial: Unreacted acid will poison the highly sensitive IDPi catalyst in Step 2.

Step 2: Catalytic Asymmetric Aminomethylation

Causality: The IDPi catalyst undergoes in situ silylation to form a highly Lewis-acidic silylium species. This species abstracts the methoxy group from the aminomethyl ether, generating a reactive methylene iminium ion tightly bound within the chiral pocket of the IDPi counteranion. The spatial confinement dictates the facial approach of the bis-SKA, ensuring high enantioselectivity[3].

-

Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with the IDPi catalyst (e.g., catalyst 3h from [3]) (3 mol %) and anhydrous toluene (0.1 M).

-

Electrophile Addition: Add the silylated aminomethyl ether, N,N -bis(trimethylsilyl)methoxymethylamine (1.0 equiv).

-

Cooling: Seal the vial, remove it from the glovebox, and cool the mixture to -40 °C.

-

Nucleophile Addition: Add the cycloheptylacetic acid bis-SKA (1.2 equiv) dropwise.

-

Reaction: Stir the homogeneous mixture at -40 °C for 24 hours.

Step 3: Hydrolytic Workup (Deprotection)

Causality: The silyl groups on the nitrogen and oxygen atoms of the intermediate adduct are highly labile to hydrolysis. A simple aqueous workup completely removes the TMS groups, providing a traceless route to the unprotected β2 -amino acid without the need for transition-metal catalyzed hydrogenolysis or aggressive acidic deprotection.

-

Quenching: Quench the reaction mixture by adding a 1:1 mixture of THF and water, or dilute aqueous HCl (1 M).

-

Hydrolysis: Stir vigorously at room temperature for 1 hour.

-

Extraction: Extract the aqueous layer with dichloromethane to remove the organic catalyst (which can be recovered and recycled).

-

Isolation: Lyophilize the aqueous phase or isolate the free 3-amino-2-cycloheptylpropanoic acid via ion-exchange chromatography. Self-Validation Checkpoint: LC-MS of the isolated solid must show the exact mass of the free amino acid ( [M+H]+=186.26 ).

Step 4: Esterification to Target Molecule

Causality: Thionyl chloride ( SOCl2 ) reacts with methanol to generate HCl and reactive intermediate sulfites, driving the Fischer-type esterification to completion while simultaneously protonating the basic amine to prevent unwanted side reactions (e.g., lactamization).

-

Activation: Suspend the isolated 3-amino-2-cycloheptylpropanoic acid in anhydrous methanol (0.2 M). Cool the suspension to 0 °C.

-

Reagent Addition: Add thionyl chloride ( SOCl2 , 2.0 equiv) dropwise. Caution: Exothermic reaction with the evolution of SO₂ and HCl gases.

-

Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

-

Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to afford Methyl 3-amino-2-cycloheptylpropanoate hydrochloride as a highly pure white solid. Self-Validation Checkpoint: ¹H NMR (in CD₃OD) will reveal a distinct singlet at ~3.7 ppm corresponding to the newly formed methyl ester, alongside the cycloheptyl multiplet signatures.

References

-

Zhu, C., Mandrelli, F., Zhou, H., Maji, R., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3312–3317.

-

Morimoto, T., Aono, M., & Sekiya, M. (1984). N,N-bis(trimethylsilyl)methoxymethylamine as a convenient synthetic equivalent for +CH2NH2: primary aminomethylation of esters. Journal of the Chemical Society, Chemical Communications, (13), 883-884.

-

Beddow, J. E., Davies, S. G., Ling, K. B., et al. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812-2825.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N-bis(trimethylsilyl)methoxymethylamine as a convenient synthetic equivalent for +CH2NH2: primary aminomethylation of esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

Application Note: Strategic Incorporation of Methyl 3-amino-2-cycloheptylpropanoate into Peptidomimetics

Introduction & Chemical Rationale

The integration of unnatural β -amino acids into synthetic peptide backbones is a cornerstone strategy in modern therapeutic development. By introducing β2

- or β3 -residues, researchers can drastically enhance the proteolytic stability of the resulting peptidomimetics and enforce specific, highly stable secondary structures such as 14-helices or β -turns[1].

Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized β2 -amino acid derivative. It features a bulky cycloheptyl group at the α -carbon (C2) and a primary amine at the β -carbon (C3). While highly valuable for structural rigidity, incorporating this monomer via Solid Phase Peptide Synthesis (SPPS) presents two distinct chemical barriers:

-

End-Group Incompatibility : The monomer is commercially supplied as a methyl ester, which is entirely inert to standard SPPS acylation. It must be saponified and subsequently N-protected.

-

Severe Steric Hindrance : The adjacent cycloheptyl ring creates a massive steric shield around the activated carbonyl. This drastically reduces coupling kinetics, rendering standard carbodiimide chemistry ineffective and necessitating high-efficiency uronium coupling reagents[2].

Pre-Synthesis Modification: Monomer Activation

Causality & Logic: Direct use of the methyl ester in SPPS is impossible. The ester must first be hydrolyzed to a free carboxylic acid. Lithium hydroxide (LiOH) in a biphasic THF/Water system is selected to drive saponification while minimizing the risk of α -epimerization. Subsequently, the free amine must be masked with a Fluorenylmethyloxycarbonyl (Fmoc) group to prevent uncontrolled polymerization during peptide elongation and to ensure compatibility with standard Fmoc-SPPS protocols.

Protocol 1: Preparation of Fmoc-3-amino-2-cycloheptylpropanoic acid

This protocol is designed as a self-validating system, utilizing in-process chromatographic checks to ensure complete conversion before proceeding to the next synthetic stage.

-

Saponification : Dissolve 1.0 eq of Methyl 3-amino-2-cycloheptylpropanoate in a 1:1 mixture of THF and distilled water. Add 2.5 eq of LiOH·H2O.

-

Reaction Monitoring (Self-Validation) : Stir at room temperature for 4–6 hours. Monitor the disappearance of the methyl ester via TLC (Ninhydrin stain) or LC-MS. Do not proceed until the ester peak is completely consumed.

-

Acidification & Extraction : Carefully adjust the pH to ~3 using 1M HCl. Extract the free amino acid intermediate into ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Fmoc Protection : Dissolve the crude amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool the reaction vessel to 0°C.

-

Acylation : Dropwise, add a solution of Fmoc-OSu (1.2 eq) in dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Isolation : Acidify the mixture to pH 2-3 with 1M HCl to precipitate the Fmoc-protected monomer. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the SPPS-ready building block.

Workflow for converting the methyl ester monomer into an SPPS-ready Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Causality & Logic: The α -cycloheptyl group imposes immense steric bulk directly adjacent to the reacting carbonyl. Standard carbodiimide chemistry (e.g., DIC/HOBt) will result in sluggish kinetics, leading to incomplete acylation and the accumulation of deletion sequences. To overcome this activation barrier, we utilize HATU—a highly reactive uronium salt that generates a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate[3]. The use of a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) ensures rapid deprotonation without nucleophilic interference. High-efficiency SPPS protocols often require elevated temperatures or microwave assistance to drive the reaction to completion[4],[5].

Protocol 2: High-Efficiency Coupling Cycle

-

Resin Swelling : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes to maximize the accessibility of the reactive sites.

-

Fmoc Deprotection : Treat the resin with 20% Piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).

-

Pre-Activation : In a separate vial, dissolve 4.0 eq of Fmoc-3-amino-2-cycloheptylpropanoic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Stir for exactly 2 minutes to allow active ester formation while preventing premature hydrolysis.

-

Coupling : Add the activated monomer solution to the resin. Agitate at room temperature for 3 to 4 hours. Alternative: Apply microwave irradiation (75°C for 15 minutes) to supply the kinetic energy needed to overcome steric clashes[4].

-

In-Process QC (Self-Validation) : Wash the resin and perform a Kaiser Test. A blue color indicates unreacted primary amines (incomplete coupling).

-

Double Coupling : If the Kaiser test is positive, repeat the coupling step using an orthogonal high-efficiency reagent system, such as COMU (3.9 eq) and OxymaPure (4.0 eq) with DIPEA (8.0 eq) for an additional 2 hours[3].

Iterative SPPS cycle optimized for sterically hindered beta-amino acids using double coupling.

Quantitative Comparison of Coupling Parameters

To highlight the necessary methodological shifts when transitioning from standard α -amino acids to the bulky β2 -cycloheptyl derivative, the following table summarizes the optimized SPPS parameters.

| Parameter | Standard α -Amino Acid | Bulky β2 -Amino Acid (Cycloheptyl) |

| Coupling Reagent | DIC / OxymaPure | HATU or COMU |

| Equivalents (AA / Reagent) | 3.0 / 3.0 | 4.0 / 3.9 |

| Base | None (if Oxyma) or DIPEA | DIPEA (8.0 eq) |

| Reaction Time | 30 - 60 minutes | 3 - 4 hours (or 15 min Microwave @ 75°C) |

| Double Coupling | Rarely required | Strictly required |

| In-Process Validation | UV Monitoring / Kaiser Test | Kaiser Test (Mandatory) |

Cleavage and Final Characterization

Protocol 3: Global Deprotection and Cleavage

-

Preparation : Wash the completed peptidyl-resin thoroughly with DCM (5x) to shrink the resin and remove residual DMF. Dry under vacuum for 1 hour.

-

Cleavage Cocktail : Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

-

Reaction : Suspend the resin in the cocktail and agitate for 2.5 hours at room temperature. Note: The bulky cycloheptyl group itself does not require specialized cleavage conditions, but extended time ensures complete removal of all side-chain protecting groups on the rest of the peptide sequence.

-

Precipitation : Filter the resin and precipitate the crude peptide by dropping the filtrate into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet for subsequent RP-HPLC purification.

Sources

- 1. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Hydrogenation Protocols for the Production of Methyl 3-amino-2-cycloheptylpropanoate

Topic: Catalytic hydrogenation conditions for Methyl 3-amino-2-cycloheptylpropanoate production Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0) is a highly valued β2 -amino acid ester building block[1]. It serves as a critical intermediate in the development of peptidomimetics, gabapentinoid analogs, and novel neuroactive active pharmaceutical ingredients (APIs). The most efficient and scalable synthetic route to this compound involves the catalytic hydrogenation of its cyanoester precursor, methyl 2-cyano-2-cycloheptylacetate[2]. This application note details the optimized protocols, mechanistic rationale, and in-process controls necessary to achieve high-yielding, chemoselective reduction of the nitrile moiety to the primary amine while suppressing unwanted dimerization side-reactions.

Mechanistic Insights: Overcoming Chemoselectivity Challenges

The catalytic hydrogenation of nitriles is notoriously prone to chemoselectivity issues[3]. According to the classical von Braun reaction network, the reduction of a nitrile ( −C≡N ) proceeds via a highly reactive imine intermediate ( −CH=NH ). As the primary amine ( −CH2NH2 ) product accumulates, its inherent nucleophilicity allows it to attack the unreacted imine, forming a hemiaminal that subsequently eliminates ammonia to yield a secondary imine. Further reduction of this species results in a secondary amine dimer byproduct[4].

To achieve selective synthesis of the primary amine (Methyl 3-amino-2-cycloheptylpropanoate), the reaction must be engineered to suppress this nucleophilic attack. This is achieved through two primary strategies:

-

Thermodynamic Control (Base Modification): The addition of a large excess of anhydrous ammonia (e.g., methanolic ammonia) shifts the equilibrium of the hemiaminal formation backward, heavily favoring the primary amine[5].

-

Kinetic/Electronic Control (Acid Modification): The addition of an acid (e.g., methanolic HCl) protonates the primary amine immediately upon formation. The resulting ammonium salt lacks the lone pair necessary to act as a nucleophile, effectively halting the dimerization pathway.

Caption: Mechanistic pathway of nitrile reduction highlighting the role of excess ammonia in suppressing dimerization.

Experimental Methodologies

Protocol A: Base-Modified Hydrogenation (Industrial / Scale-Up) This protocol utilizes Sponge Nickel (Raney® Ni) under basic conditions, which is the industry standard for scalable nitrile reduction[5].

Materials:

-

Methyl 2-cyano-2-cycloheptylacetate (1.0 eq, 50 mmol)

-

Raney® Nickel (W-2 or W-4 grade, 50% aqueous slurry, ~10-15 wt% relative to substrate)

-

7N Ammonia in Methanol (100 mL)

-

Hydrogen gas (High purity)

Step-by-Step Procedure:

-

Catalyst Preparation: Carefully wash the Raney® Nickel slurry with methanol (3 x 20 mL) under an argon atmosphere to remove water. Caution: Raney Ni is highly pyrophoric when dry; always keep it wetted with solvent.

-

Reaction Assembly: Transfer the washed catalyst to a high-pressure Parr autoclave or Hastelloy reactor. Add the solution of methyl 2-cyano-2-cycloheptylacetate dissolved in 7N methanolic ammonia.

-

Pressurization: Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel with H2 to 60-80 psi.

-

Hydrogenation: Stir the mixture vigorously (800-1000 rpm) at 40 °C. Monitor the hydrogen uptake; the reaction is typically complete within 12-16 hours when pressure stabilizes.

-

Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® under a blanket of inert gas. Wash the filter cake with copious amounts of methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude free-base methyl 3-amino-2-cycloheptylpropanoate.

Caption: Step-by-step workflow for the Raney Nickel-catalyzed hydrogenation of cyanoesters.

Protocol B: Acid-Modified Hydrogenation (Lab-Scale / Analytical) For smaller scale synthesis where high-pressure equipment is unavailable, Palladium on Carbon (Pd/C) with an acidic modifier allows for reduction at lower pressures, isolating the product directly as the stable hydrochloride salt[4].

Procedure: Dissolve the substrate (10 mmol) in methanol (30 mL) containing 1.5 eq of concentrated HCl. Add 10% Pd/C (10 wt%). Hydrogenate using a balloon or low-pressure shaker (15-30 psi) at ambient temperature for 24 hours. Filter through Celite®, concentrate, and triturate the residue with diethyl ether to precipitate methyl 3-amino-2-cycloheptylpropanoate hydrochloride as a white solid.

Quantitative Data Presentation

The following table summarizes optimization parameters for the reduction of methyl 2-cyano-2-cycloheptylacetate, demonstrating the critical nature of the modifier in achieving high primary amine selectivity[3][4][5].

| Catalyst System | Modifier | Pressure ( H2 ) | Temp (°C) | Conversion (%) | Primary Amine Selectivity (%) | Dimerization (%) |

| 10% Pd/C | None (Neutral) | 30 psi | 25 | >95% | < 40% | > 60% |

| 10% Pd/C | 1.5 eq HCl | 30 psi | 25 | >95% | > 98% | < 2% |

| Raney® Ni (W-4) | None (Neutral) | 80 psi | 40 | >98% | ~ 75% | ~ 25% |

| Raney® Ni (W-4) | 7N NH3 in MeOH | 80 psi | 40 | >99% | > 99% | < 1% |

Self-Validating Systems & In-Process Controls

To ensure the integrity of the protocol, the following self-validating analytical checks must be employed:

-

Reaction Monitoring (GC-MS / LC-MS): The precursor cyanoester lacks a basic amine and will elute differently than the product. Monitor for the mass shift from M (precursor) to M+4 (product). The appearance of an M+M−17 peak strongly indicates runaway dimerization (loss of NH3 ).

-

NMR Verification: In 1H NMR, the successful reduction is marked by the appearance of a new methylene signal ( −CH2−NH2 ) typically presenting as a multiplet around 2.70 - 2.90 ppm. In 13C NMR, the diagnostic disappearance of the quaternary cyano carbon signal at ~115-120 ppm confirms complete conversion.

-

Ninhydrin Test: TLC plates dipped in ninhydrin stain and heated will reveal a distinct purple/blue spot, confirming the presence of the primary aliphatic amine.

References

-

AS-1 Co. (n.d.). methyl 3-amino-2-cycloheptylpropanoate (CAS 1379336-67-0). Retrieved from[Link]

-

Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. Retrieved from[Link]

-

Krupka, J. (2010). Mechanistic aspects of the heterogeneously catalyzed hydrogenation of nitriles. Chemické Listy. Retrieved from[Link]

-

Iizuka, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(18), 9655-9661. Retrieved from[Link]

Sources

Application Note: Methyl 3-amino-2-cycloheptylpropanoate as a Chiral Building Block in Peptidomimetic Synthesis

Executive Summary

The development of proteolytically stable therapeutics has driven a paradigm shift toward foldamers—non-natural oligomers that adopt highly predictable secondary structures. Methyl 3-amino-2-cycloheptylpropanoate is a highly specialized β2 -amino acid ester that serves as a premier chiral building block in this domain. By introducing a bulky cycloheptyl ring at the α -position (C2), this molecule imposes severe steric constraints on the peptide backbone. When incorporated into Solid-Phase Peptide Synthesis (SPPS) workflows, it reliably induces the formation of stable 12-helix or 14-helix structures while conferring absolute resistance to enzymatic degradation (). This guide details the mechanistic rationale, quantitative coupling data, and self-validating protocols required to successfully deploy this building block in drug development.

Chemical & Physical Profile

| Property | Specification | Mechanistic Relevance |

| Chemical Name | Methyl 3-amino-2-cycloheptylpropanoate | Esterified form prevents zwitterion formation, ensuring high solubility in organic solvents during storage and initial functionalization. |

| Molecular Formula | C₁₁H₂₁NO₂ | The 7-membered cycloheptyl ring provides a massive lipophilic surface area, ideal for targeting hydrophobic protein-protein interactions (PPIs). |

| Molecular Weight | 199.30 g/mol | Requires careful monitoring of mass shifts (+168 Da for the free acid residue) during LC-MS validation of peptide sequences. |

| Structural Class | β2 -Amino Acid Ester | The side chain is located on the α -carbon relative to the carboxylate, defining it as a β2 -homoamino acid derivative (). |

Mechanistic Insights: Conformational Control & Causality

The decision to utilize Methyl 3-amino-2-cycloheptylpropanoate rather than a standard α -amino acid is rooted in conformational thermodynamics .

-

The Gauche Effect: The massive steric bulk of the cycloheptyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. To minimize steric clash, the C2-C3 bond is forced into a highly specific gauche conformation. This localized restriction nucleates the folding of the entire oligomer into a predictable helix.

-

Ester vs. Free Acid: Commercially, β2 -amino acids are synthesized via asymmetric hydrogenation (). The free acids form highly polar zwitterions that are notoriously difficult to isolate. Sourcing the molecule as a methyl ester ensures a stable, non-hygroscopic starting material that can be easily purified and quantified before being activated for SPPS.

Quantitative Data: Overcoming Steric Hindrance in Coupling

The very steric bulk that makes the cycloheptyl group valuable for structural stability makes it exceptionally difficult to couple during SPPS. Standard coupling reagents (like HBTU) fail due to the high activation energy required to bring the incoming amine and the sterically hindered carboxylate together.

Table 1: Optimization of SPPS Coupling Conditions for Fmoc-3-amino-2-cycloheptylpropanoic acid

| Coupling Reagent System | Equivalents | Temp | Time (min) | Coupling Efficiency | Causality / Observation |

| HBTU / HOBt / DIPEA | 3.0 | 25°C | 60 | < 40% | Insufficient reactivity; the bulky α -substituent blocks the nucleophilic attack. |

| HATU / HOAt / DIPEA | 3.0 | 25°C | 120 | 75% | Improved leaving group (HOAt), but ambient thermal energy is too low to overcome steric clash. |

| DIC / Oxyma | 3.0 | 75°C | 15 | 88% | Microwave heating provides the thermodynamic push, but the intermediate is slightly prone to side reactions. |

| HATU / DIPEA | 3.0 | 75°C | 10 | > 98% | Optimal. The highly reactive uronium salt combined with microwave energy drives the reaction to completion rapidly. |

Experimental Protocols (Self-Validating Workflows)

Protocol A: Saponification & Fmoc-Protection

Before the ester can be used in SPPS, it must be hydrolyzed to the free acid and N-protected. This protocol utilizes a self-validating pH-control mechanism to prevent side reactions.

-

Solubilization: Dissolve 10.0 mmol of Methyl 3-amino-2-cycloheptylpropanoate in 30 mL of THF. Add 10 mL of distilled water.

-

Causality: The biphasic-turned-homogeneous solvent system ensures solubility of both the lipophilic ester and the incoming aqueous hydroxide.

-

-

Hydrolysis: Add 15.0 mmol of LiOH·H₂O. Stir at room temperature for 4 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1, Ninhydrin stain). The complete disappearance of the high-Rf starting material spot confirms 100% saponification.

-

-

pH Adjustment: Cool the reaction to 0°C. Add 10% aqueous Na₂CO₃ dropwise to adjust the pH precisely to 8.5–9.0.

-

Causality: This specific pH range keeps the primary amine nucleophilic while preventing the premature, base-catalyzed hydrolysis of the incoming Fmoc-OSu reagent.

-

-

Protection: Dissolve 11.0 mmol of Fmoc-OSu in 10 mL of THF and add dropwise over 30 minutes. Stir for 12 hours at room temperature.

-

Workup & Isolation: Acidify the mixture to pH 2.0 with 1M HCl. Extract the resulting precipitate with EtOAc (3 x 30 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the SPPS-ready building block.

Protocol B: Microwave-Assisted SPPS Coupling

Because of the cycloheptyl ring, coupling this residue requires specialized microwave-assisted protocols to prevent sequence truncation.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

-

Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites that are otherwise inaccessible to bulky β2 -monomers.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 min, drain, and repeat for 10 min. Wash thoroughly with DMF (5x).

-

Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected building block and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Let stand for exactly 2 minutes.

-

Causality: Pre-activation forms the highly reactive O-At ester. Using slightly less HATU than the amino acid (2.9 vs 3.0 eq) guarantees that no unreacted HATU is transferred to the resin, which would cause irreversible guanidinylation (capping) of the peptide chain.

-

-

Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

-

Validation: Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test on a few beads.

-

Self-Validation: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, dictating a mandatory repeat of steps 3-4 before proceeding.

-

Process Visualization

Workflow for converting Methyl 3-amino-2-cycloheptylpropanoate into a β-peptide foldamer.

References

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. URL: [Link]

-

Chi, Y., English, E. P., Pomerantz, W. C., Horne, W. S., Joyce, L. A., Alexander, L. R., Fleming, W. S., Hopkins, E. A., & Gellman, S. H. (2007). Practical synthesis of enantiomerically pure beta2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes. Journal of the American Chemical Society, 129(18), 6050-6055. URL: [Link]

- Hsiao, Y., et al. (2004). Process for the preparation of enantiomerically enriched beta amino acid derivatives. WIPO (PCT) / Merck & Co., Inc.

How to prevent ester hydrolysis of Methyl 3-amino-2-cycloheptylpropanoate during reactions

Technical Support Center: Troubleshooting Ester Hydrolysis in β -Amino Esters

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-amino-2-cycloheptylpropanoate .

As a β -amino ester, this molecule presents a unique synthetic challenge: the primary amine must be reactive enough for N-derivatization (e.g., peptide coupling, alkylation, or acylation), while the labile methyl ester must be protected from unwanted cleavage. Below, we dissect the mechanistic causality of ester hydrolysis and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Mechanistic Overview: Why Methyl Esters Fail

Methyl esters are the least sterically hindered of all alkyl protecting groups. While the cycloheptyl ring at the C2 ( α ) position provides moderate steric shielding, it is insufficient to prevent nucleophilic attack by hydroxide ions (saponification) or water activation.

When performing reactions on the C3 ( β ) amine, a base is universally required to neutralize acid byproducts or deprotonate the amine salt. If even trace amounts of water are present in your solvent or reagents, the base will generate hydroxide ions. Hydroxide rapidly attacks the ester carbonyl, forming a tetrahedral intermediate that irreversibly collapses to expel methoxide, leaving you with a carboxylic acid byproduct.

Reaction pathways of Methyl 3-amino-2-cycloheptylpropanoate.

Frequently Asked Questions (FAQs)

Q1: Why does my methyl ester hydrolyze even when I don't explicitly add water to the reaction? A: Trace moisture in hygroscopic solvents (like DMF or THF) is sufficient to trigger base-catalyzed saponification. Standard cleavage of methyl esters typically requires highly basic conditions, which 1[1]. When a base like K₂CO₃ or TEA is used, it deprotonates this trace water, generating highly nucleophilic hydroxide ions that rapidly cleave the ester.

Q2: Which base should I use during N-acylation or peptide coupling to protect the ester? A: You must use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA acts as an excellent proton scavenger, but its bulky isopropyl groups prevent it from acting as a nucleophile. As highlighted in 2, alkaline hydrolysis must be circumvented by executing all synthetic reactions under strictly anhydrous conditions with bases like DIPEA[2].

Q3: How should I design the aqueous workup to prevent hydrolysis of the product during isolation? A: Hydrolysis frequently occurs during the quench and extraction phase due to prolonged exposure to aqueous bases or acids. During the aqueous workup, the primary risk is base-catalyzed hydrolysis. To prevent this,3[3]. Never let the organic layer sit in contact with the aqueous layer for extended periods.

Quantitative Base Selection Guide

To successfully functionalize the amine without destroying the ester, selecting the correct base is critical. The table below summarizes the quantitative properties of common bases and their impact on methyl ester stability.

| Base | Conjugate Acid pKₐ | Steric Hindrance | Hydrolysis Risk (w/ trace H₂O) | Recommendation for Methyl Esters |

| NaOH / LiOH | 15.7 | Low | 100% (Irreversible) | Strictly Avoid |

| K₂CO₃ (aq) | 10.3 | Low | High | Avoid during reaction phase |

| Triethylamine (TEA) | 10.75 | Moderate | Moderate | Use with extreme caution |

| DIPEA | 10.75 | High | Very Low | Highly Recommended |

| N-Methylmorpholine | 7.38 | Moderate | Low | Excellent for sensitive couplings |

Validated Experimental Protocol: Ester-Preserving N-Acylation

This protocol utilizes a self-validating system : the success of the anhydrous conditions is inherently proven by the real-time TLC monitoring step, ensuring no material is wasted.

Optimized ester-preserving workflow for N-functionalization.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum, then backfill with Argon.

-

Causality: Purging ambient humidity is the most critical step to prevent the formation of hydroxide ions.

-

-

Substrate Solvation: Dissolve Methyl 3-amino-2-cycloheptylpropanoate (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen over DMF or THF because it is non-hygroscopic, minimizing the introduction of trace water from the atmosphere.

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Lowering the kinetic energy suppresses the activation energy required for ester cleavage.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise via a gas-tight syringe.

-

Electrophile Coupling: Slowly add the electrophile (e.g., acetyl chloride or activated peptide ester) (1.1 mmol) over 5 minutes. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate. Elute with 3:1 Hexanes:EtOAc.

-

Validation: The presence of a baseline spot (R_f ~ 0.0) indicates the formation of the carboxylic acid (ester hydrolysis). A successful, strictly anhydrous reaction will show only the migrating product spot. If baseline material appears, moisture has breached your system.

-

-

Mild Quench & Extraction: Cool the mixture back to 0 °C. Quench by adding 10 mL of cold saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers immediately.

-

Causality: Cold, mild bicarbonate neutralizes acidic byproducts without providing enough kinetic energy or hydroxide concentration to saponify the ester.

-

-

Drying & Concentration: Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

References

-

Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup Source: Benchchem URL:3

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: National Institutes of Health (NIH) URL:2

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: PMC / MDPI URL:1

Troubleshooting impurities in Methyl 3-amino-2-cycloheptylpropanoate extraction

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the extraction and purification of Methyl 3-amino-2-cycloheptylpropanoate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you navigate the common challenges associated with this compound.

Troubleshooting Guide: Impurities and Extraction Issues

This section addresses specific problems you may encounter during the synthesis and purification of Methyl 3-amino-2-cycloheptylpropanoate, particularly when synthesized via the reductive amination of a β-keto ester precursor.

Q1: My crude product shows multiple spots on TLC, and the NMR is complex. What are the likely impurities?

The synthesis of Methyl 3-amino-2-cycloheptylpropanoate, likely proceeding through a reductive amination of a β-keto ester, can generate several byproducts. The complexity of your analytical data likely points to a mixture of starting materials, diastereomers, and side-products.

Likely Impurities:

-

Unreacted Starting Materials: Incomplete reaction can leave residual methyl 2-cycloheptyl-3-oxopropanoate and the amine source.

-

Diastereomers: The target molecule has two chiral centers, leading to the formation of diastereomers which often have very similar physical properties, making them difficult to separate.[1]

-

β-Hydroxy Ester: Over-reduction of the keto group in the starting material before imine formation can lead to the formation of methyl 3-hydroxy-2-cycloheptylpropanoate.

-

Diketopiperazine (DKP): This is a common side product in reactions involving amino esters, formed by the intramolecular cyclization of a dipeptide-like intermediate or intermolecularly between two molecules of the amino ester.[2][3][4]

-

Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions during workup, yielding 3-amino-2-cycloheptylpropanoic acid.[5]

Initial Diagnostic Steps:

-

LC-MS Analysis: This is the most powerful tool to identify the components in your mixture by their mass-to-charge ratio.

-

¹H NMR Spectroscopy: Look for characteristic signals. For instance, the presence of a signal around 4.0-4.5 ppm could indicate the CH-OH of the β-hydroxy ester. Diketopiperazines will have characteristic amide proton signals.

Q2: I'm observing a persistent emulsion during the aqueous workup. How can I break it?

Emulsion formation is a frequent issue in the extraction of basic compounds like amino esters. This is due to the surfactant-like properties of the product and potential impurities.

Immediate Corrective Actions:

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

-

Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel to minimize the formation of a stable emulsion.

-

Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

-

Filtration through Celite®: Passing the emulsified layer through a pad of Celite® can help to break up the droplets and facilitate separation.

Preventative Measures:

-

Solvent Choice: Consider using a less polar organic solvent for extraction if you are using a chlorinated one, as the latter are more prone to forming emulsions.

-

pH Control: Carefully adjust the pH of the aqueous layer. A pH that is too high can sometimes exacerbate emulsion formation. A pH range of 8-9 is often a good starting point for extracting free amino esters.

Q3: My final product is a mixture of diastereomers. How can I separate them?

The separation of diastereomers is a common challenge in the purification of compounds with multiple chiral centers. Since diastereomers have different physical properties, they can be separated by chromatographic methods.[1]

Separation Strategy:

-

Flash Chromatography: This is the most common method for separating diastereomers on a preparatory scale.

-

Stationary Phase: Standard silica gel is often the first choice.

-

Mobile Phase Optimization: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and resolution by preventing the basic amine from interacting strongly with the acidic silica gel.

-

-

Reversed-Phase Chromatography: If silica gel chromatography is unsuccessful, reversed-phase (C18) flash chromatography can be an effective alternative.[1] A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used.

Analytical Method Development for Diastereomeric Purity:

-

HPLC Analysis: Develop an analytical HPLC method to monitor the separation.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase for analyzing amino esters.

-

Derivatization: If baseline separation is not achieved, derivatization with a chiral reagent (e.g., Marfey's reagent) can create diastereomeric derivatives with greater differences in their physical properties, allowing for better separation and quantification on a standard HPLC column.[6]

-

Frequently Asked Questions (FAQs)

What is the optimal pH for extracting Methyl 3-amino-2-cycloheptylpropanoate?